BenchChemオンラインストアへようこそ!

Fitc-FF-FMK

Cathepsin L Caspase Protease Specificity

FITC-FF-FMK is a fluorescently labeled, cell-permeable, and irreversible inhibitor probe targeting cathepsin L and cathepsin B, two lysosomal cysteine proteases implicated in apoptosis, cancer metastasis, and viral entry. It comprises a Phe-Phe (FF) dipeptide recognition scaffold conjugated to a fluoromethyl ketone (FMK) warhead, which covalently modifies the active-site cysteine residue, and a fluorescein isothiocyanate (FITC) fluorophore for direct detection (Ex/Em 485/535 nm; quantum yield 0.92).

Molecular Formula C41H34FN3O6S
Molecular Weight 715.7964
Cat. No. B1574931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFitc-FF-FMK
Molecular FormulaC41H34FN3O6S
Molecular Weight715.7964
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FITC-FF-FMK: Defining the Baseline for a Fluorescent Cathepsin L/B Activity Probe


FITC-FF-FMK is a fluorescently labeled, cell-permeable, and irreversible inhibitor probe targeting cathepsin L and cathepsin B, two lysosomal cysteine proteases implicated in apoptosis, cancer metastasis, and viral entry . It comprises a Phe-Phe (FF) dipeptide recognition scaffold conjugated to a fluoromethyl ketone (FMK) warhead, which covalently modifies the active-site cysteine residue, and a fluorescein isothiocyanate (FITC) fluorophore for direct detection (Ex/Em 485/535 nm; quantum yield 0.92) . This compound enables in situ fluorescent labeling of active cathepsin enzymes in living cells without the need for secondary antibodies or additional detection reagents .

Why FITC-FF-FMK Cannot Be Replaced by Generic Caspase Probes or Unlabeled Cathepsin Inhibitors


Substituting FITC-FF-FMK with seemingly analogous compounds introduces critical functional failures. A generic fluorescent pan-caspase probe like FITC-VAD-FMK will not report on cathepsin L/B activity, as the FF dipeptide sequence dictates specificity for the cathepsin family over caspases . Conversely, the unlabeled parent inhibitor Z-FF-FMK, while sharing the same target profile (Ki = 2.7 nM for cathepsin B), lacks the FITC fluorophore required for direct fluorescence detection, necessitating additional downstream assays to confirm target engagement . The broader-spectrum probe FITC-FA-FMK targets multiple cysteine proteases (cathepsins B, L, S, and some caspases), reducing the selectivity that the FF motif provides for studies focused specifically on cathepsin L/B-mediated processes .

Quantitative Differentiation Evidence for FITC-FF-FMK Against Key Comparators


Target Class Specificity: Cathepsin L/B (FF Scaffold) vs. Pan-Caspase (VAD Scaffold)

The FF (Phe-Phe) dipeptide sequence in FITC-FF-FMK confers target specificity for cathepsin L and B, in contrast to the VAD (Val-Ala-Asp) sequence in FITC-VAD-FMK, which targets activated caspases. The unlabeled parent compound, Z-FF-FMK, is characterized as a 'selective cathepsin-L inhibitor' and prevents Aβ40-induced apoptosis in primary rat cortical neurons at 10 µM by inhibiting cathepsin L, not caspases directly . This selectivity is further corroborated by in vivo data: Z-FF-FMK (5 nmol/animal) inhibits quinolinic acid-induced NF-κB activation and caspase-3 activation in the rat striatum, demonstrating that the FF scaffold's anti-apoptotic effect is mediated through cathepsin L inhibition upstream of caspase-3 . In contrast, FITC-VAD-FMK is a pan-caspase probe that binds irreversibly to active caspase enzymes but does not engage cathepsin L/B . For a researcher requiring cathepsin-specific activity detection, FITC-VAD-FMK would yield a false-negative result.

Cathepsin L Caspase Protease Specificity Apoptosis

Fluorophore Performance: FITC Quantum Yield Enables Robust FP-Based HTS Assays

The FITC fluorophore conjugated to FF-FMK exhibits a quantum yield (Φ) of 0.92 and excitation/emission maxima of 485/535 nm . This high quantum efficiency is critical for fluorescence polarization (FP)-based high-throughput screening (HTS) assays targeting cathepsin L, where the FITC label generates robust millipolarization (mP) signal modulation upon protease cleavage or inhibition . The FITC emission peak at 535 nm lies in a wavelength range distinct from most naturally occurring fluorescent molecules, reducing susceptibility to fluorescence interference from biological matrices . In an optimized FP-based HTS assay for cathepsin L inhibitors, the system achieved a Z-factor of 0.9 in a 96-well format, and the known inhibitor Z-Phe-Tyr-CHO yielded an IC50 of 188.50 ± 46.88 nM . While FAM-based probes (Φ ≈ 0.9, Ex/Em 492/520 nm) offer comparable brightness, the FITC spectral profile provides better separation from common autofluorescence signals below 500 nm .

Fluorescence Polarization High-Throughput Screening Quantum Yield Assay Development

Binding Mechanism: Irreversible Covalent Modification vs. Reversible Inhibition

The FMK warhead in FITC-FF-FMK forms an irreversible covalent bond with the active-site cysteine thiol of cathepsin L and B, a mechanism confirmed for the parent compound Z-FF-FMK, where inhibition is not reversed by dialysis . This irreversible binding ensures that once the probe labels an active cathepsin enzyme, the fluorescent signal is retained even after washout steps, enabling robust post-fixation detection . In contrast, reversible cathepsin L inhibitors such as SID 26681509, which exhibit an IC50 of 56 nM, dissociate upon washout, precluding reliable post-staining signal retention . The irreversible nature of FITC-FF-FMK also allows for cumulative labeling over time, amplifying the signal from cells with low cathepsin activity, which is critical for detecting early-stage cathepsin activation events.

Covalent Inhibitor Irreversible Binding Washout Resistance Target Engagement

Optimal Research and Industrial Application Scenarios for FITC-FF-FMK


Live-Cell Imaging of Cathepsin L Activation in Neurodegenerative Disease Models

FITC-FF-FMK is ideally suited for fluorescence microscopy-based detection of cathepsin L activation in primary neuronal cultures treated with amyloid-β (Aβ40), where the parent compound Z-FF-FMK has demonstrated that cathepsin L inhibition prevents Aβ-induced caspase-3 activation and DNA fragmentation at 10 µM . The FITC label eliminates the need for secondary detection reagents, reducing experimental variability and enabling real-time kinetic monitoring of cathepsin activation in live cells.

Fluorescence Polarization High-Throughput Screening (FP-HTS) for Cathepsin L Inhibitor Discovery

The FITC fluorophore's quantum yield (0.92) and emission at 535 nm are validated in an optimized FP-based HTS assay for cathepsin L inhibitors that achieved a Z-factor of 0.9 . This platform can screen compound libraries to identify novel cathepsin L inhibitors with therapeutic potential for SARS-CoV-2 infection, cancer metastasis, or neurodegenerative diseases, where FITC-FF-FMK can serve as a fluorescent tracer probe for competitive binding assays .

Multi-Parameter Flow Cytometry for Discriminating Cathepsin-Dependent from Caspase-Dependent Apoptosis

The target specificity of the FF scaffold for cathepsin L/B, combined with the compatibility of FITC (detected in the FL1 channel) with other fluorophores such as PE or APC, enables multi-parameter flow cytometry panels that simultaneously monitor cathepsin activity (FITC-FF-FMK), caspase activity (e.g., SR-VAD-FMK in FL2), and cell viability (e.g., 7-AAD in FL3) . This approach resolves the mechanistic hierarchy of protease activation during cell death, which is not possible with pan-caspase probes alone.

In Vivo Target Engagement Studies Using the Parent Scaffold Z-FF-FMK with FITC-FF-FMK as a Fluorescent Readout Tool

The parent compound Z-FF-FMK has demonstrated in vivo efficacy at 5 nmol/animal by stereotaxic administration into the rat striatum, where it inhibits quinolinic acid-induced NF-κB nuclear translocation and caspase-3 activation . FITC-FF-FMK can be employed in parallel ex vivo fluorescence analysis of tissue sections from Z-FF-FMK-treated animals to confirm target engagement and spatial distribution of cathepsin L inhibition, bridging in vivo pharmacology with fluorescent detection.

Quote Request

Request a Quote for Fitc-FF-FMK

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.